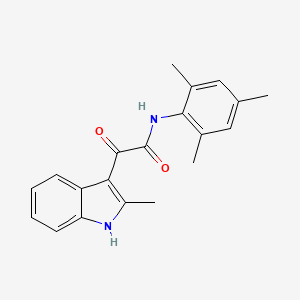

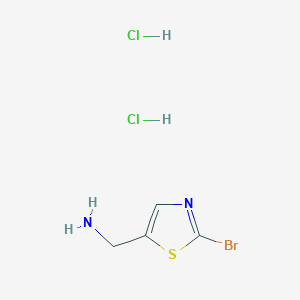

![molecular formula C14H26N2O2 B2404200 Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 2418692-71-2](/img/structure/B2404200.png)

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate is a chemical compound with the CAS Number: 2445792-86-7 . It has a molecular weight of 240.35 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10-5-4-6-13(14,7-10)9-15/h10H,4-9,14H2,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 240.35 .Wissenschaftliche Forschungsanwendungen

Peptidomimetic Synthesis

Azabicycloalkane amino acids, such as those derived from "Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate", serve as rigid dipeptide mimetics. These compounds are invaluable for structure-activity studies in peptide-based drug discovery due to their ability to mimic the structure of peptides closely. For instance, Mandal et al. (2005) described an efficient synthesis of constrained peptidomimetic structures from pyroglutamic acid, demonstrating their potential as building blocks in solid-phase synthesis for peptide mimetics (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Synthesis of Cyclic Amino Acid Esters

The synthesis and molecular structure of cyclic amino acid esters, like "tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate", have been characterized through methods such as 1H NMR spectroscopy and X-ray diffraction analysis. These compounds are essential for the development of novel organic molecules and have significant implications in medicinal chemistry and drug design. Moriguchi et al. (2014) outlined methods for synthesizing chiral cyclic amino acid esters, highlighting their utility in constructing complex molecular architectures without the need for chiral catalysts or chromatography (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Intermediate for Biologically Active Compounds

Compounds derived from "Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate" are also pivotal intermediates in the synthesis of various biologically active molecules. Their structural features enable the development of potent compounds with potential therapeutic applications. For example, Brock et al. (2012) demonstrated the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine, showcasing the compound's versatility as an intermediate in organic synthesis (Brock, Davies, Lee, Roberts, & Thomson, 2012).

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by “Tert-butyl 1-(aminomethyl)-3-azabicyclo[33It’s possible that it could influence a variety of pathways depending on its targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 1-(aminomethyl)-3-azabicyclo[33Therefore, its impact on bioavailability is currently unknown .

Eigenschaften

IUPAC Name |

tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-11-5-4-6-14(7-11,9-15)10-16/h11H,4-10,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEXAXMAYZFDMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(C2)(C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

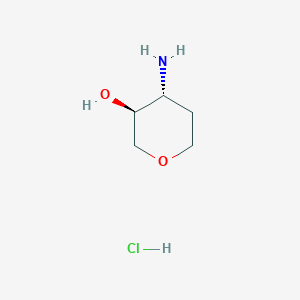

![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404118.png)

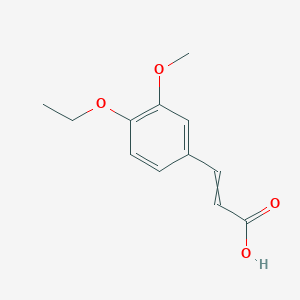

![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone](/img/structure/B2404130.png)

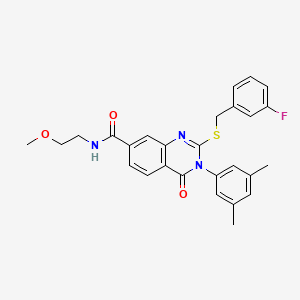

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404132.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2404134.png)

![N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide](/img/structure/B2404138.png)